molecular formula C15H22N2O2 B7554690 (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone

(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone

Katalognummer B7554690
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: CNEUJPKZYDDYBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been the subject of scientific research due to its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.

Wirkmechanismus

(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone selectively activates dopamine D1 receptors, which are involved in the regulation of motor function, reward, and motivation. By selectively activating these receptors, (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone may provide therapeutic benefits without the side effects associated with non-selective dopamine agonists.
Biochemical and Physiological Effects:
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone has been shown to increase dopamine release in the striatum, a brain region involved in motor function and reward processing. It has also been shown to increase the activity of the cAMP signaling pathway, which is involved in the regulation of neuronal activity and synaptic plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone is its selectivity for dopamine D1 receptors, which allows for more precise targeting of this receptor subtype. However, one limitation is its relatively short half-life, which may require frequent dosing in preclinical studies.

Zukünftige Richtungen

Future research on (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone could focus on its potential therapeutic applications in the treatment of other neurological disorders, such as schizophrenia and depression. Additionally, further studies could investigate the optimal dosing and administration schedule for this compound in preclinical models. Finally, the development of more stable analogs of (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.

Synthesemethoden

(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone can be synthesized through a multi-step process involving the reaction of 4-(ethylamino)benzaldehyde with 2,6-dimethylmorpholine, followed by the addition of an appropriate ketone to form the final product.

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, it has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in models of drug addiction.

Eigenschaften

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-16-14-7-5-13(6-8-14)15(18)17-9-11(2)19-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEUJPKZYDDYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.